molecular formula C12H26N2 B2966109 (1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine CAS No. 588727-02-0

(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine

Cat. No.: B2966109
CAS No.: 588727-02-0
M. Wt: 198.354
InChI Key: VGPJQHMGHSBWTG-RYUDHWBXSA-N
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Description

(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine is a chiral cyclohexane-1,2-diamine derivative with isopropyl substituents on both nitrogen atoms. Its stereochemistry and bulky substituents make it valuable in asymmetric catalysis, pharmaceutical synthesis, and coordination chemistry. The compound’s rigidity and stereochemical control enhance its utility in enantioselective reactions, particularly in transition metal complexes for hydrogenation and transfer hydrogenation processes .

Properties

IUPAC Name

(1S,2S)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJQHMGHSBWTG-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCC[C@@H]1NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-diamine.

    Isopropylation: The diamine undergoes isopropylation using isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s chiral centers play a crucial role in its binding affinity and selectivity, influencing the pathways and effects it mediates.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between (1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine and analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine Isopropyl 198.35 Not reported Organic solvents Asymmetric catalysis
(1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine Methyl 142.24 47°C Ethanol, DMF Catalysis, pharmaceutical intermediates
(1S,2S)-N,N'-Dibenzylcyclohexane-1,2-diamine Benzyl 294.43 Not reported DCM, THF Antimicrobial agents
N,N,N'-Trimethylcyclohexane-1,2-diamine Methyl (unsym.) 156.27 Not reported Polar solvents Ligand synthesis

Key Observations :

  • Steric Effects : The isopropyl groups introduce significant steric bulk compared to methyl or benzyl substituents, influencing coordination geometry in metal complexes .
  • Solubility: Dimethyl derivatives exhibit higher polarity and solubility in polar solvents like DMF, while diisopropyl analogs favor non-polar solvents .
Antimicrobial Activity:
  • Dibenzyl Derivatives : Exhibit potent antitubercular activity (MIC: 1.56–6.25 µg/mL) due to enhanced lipophilicity from aromatic groups .
  • Diisopropyl and Dimethyl Analogs: Limited direct antimicrobial data, but their steric profiles may reduce membrane penetration compared to dibenzyl derivatives.

Biological Activity

(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine is a chiral diamine compound that has garnered attention for its biological activities and applications in various fields, particularly in organic synthesis and medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine is characterized by its unique stereochemistry, which significantly influences its reactivity and biological interactions. The compound consists of a cyclohexane ring with two isopropyl groups attached to the nitrogen atoms at positions 1 and 2. The specific configuration contributes to its role as a chiral ligand in asymmetric synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of (1S,2S)-N,N'-diisopropylcyclohexane-1,2-diamine derivatives against various pathogenic bacteria. For instance:

  • Inhibition Studies : Fibrous materials made from derivatives of this compound demonstrated over 99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact tests. This suggests potential applications in wound healing and infection control .
  • Minimum Inhibitory Concentrations (MIC) : Research indicates that the enantiomers of (1S,2S)-N,N'-diisopropylcyclohexane-1,2-diamine generally exhibit lower MIC values compared to their racemic counterparts, indicating enhanced antibacterial potency .

The mechanism through which (1S,2S)-N,N'-diisopropylcyclohexane-1,2-diamine exerts its biological effects is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing various biochemical pathways.

Pharmaceutical Synthesis

(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine serves as an important intermediate in the synthesis of chiral pharmaceuticals. Its unique structural features make it a valuable building block for developing biologically active compounds used in treating diseases such as cancer and bacterial infections .

Neuroprotective Potential

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. For example, hydroxypyridinone-diamine hybrids have shown significant central nervous system activity and may serve as promising drug candidates for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
(1R,2R)-N,N'-Diisopropylcyclohexane-1,2-diamineCyclic DiamineDifferent stereochemistry affects reactivity
Cyclohexane-1,2-diamineParent CompoundLacks isopropyl groups
N,N'-DiisopropylethylenediamineLinear DiamineDifferent backbone structure

The comparison highlights the distinct advantages of (1S,2S)-N,N'-diisopropylcyclohexane-1,2-diamine due to its specific stereochemistry which enhances its selectivity and reactivity in biological systems.

Case Study 1: Antibacterial Efficacy

A study involving the application of fibrous materials derived from (1S,2S)-N,N'-diisopropylcyclohexane-1,2-diamine demonstrated significant antibacterial activity against common pathogens. The results indicated that these materials could be effectively utilized in medical settings for infection prevention.

Case Study 2: Chiral Catalysis

In organic synthesis, (1S,2S)-N,N'-diisopropylcyclohexane-1,2-diamine has been employed as a chiral ligand in various catalytic processes. Its ability to facilitate enantioselective reactions has made it an invaluable tool for synthesizing complex organic molecules with high specificity .

Q & A

Q. How does ligand modification (e.g., tosyl vs. benzyl groups) impact catalytic activity?

  • Comparative Analysis : Tosyl groups (electron-withdrawing) reduce electron density at the metal center, slowing oxidative addition in cross-coupling. Benzyl derivatives (electron-donating) enhance rates but may lower selectivity .

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